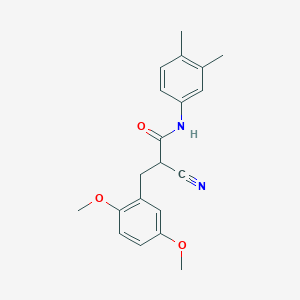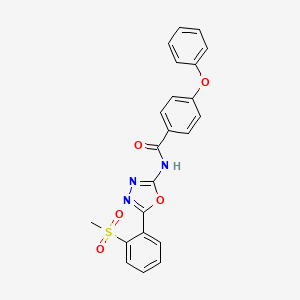
8-Benzylsulfanyl-3-methyl-7-(3-phenylpropyl)purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Benzylsulfanyl-3-methyl-7-(3-phenylpropyl)purine-2,6-dione, commonly known as BZP, is a psychoactive compound that belongs to the class of piperazine derivatives. It was initially developed as a potential antidepressant and anxiolytic drug, but due to its stimulant effects, it gained popularity as a recreational drug. BZP is known for its ability to enhance mood, increase energy levels, and induce euphoria. In recent years, BZP has gained attention in scientific research due to its potential therapeutic applications.
作用機序
BZP acts as a monoamine releaser, meaning that it enhances the release of neurotransmitters such as dopamine, serotonin, and norepinephrine from their storage sites in the brain. BZP also inhibits the reuptake of these neurotransmitters, leading to increased levels of these chemicals in the brain. This mechanism of action is similar to that of other stimulant drugs, such as amphetamines.
Biochemical and Physiological Effects:
BZP has been shown to have a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It can also cause pupil dilation, muscle tremors, and increased sweating. BZP has been shown to have a high potential for abuse and dependence, and its use has been associated with adverse effects such as seizures, hallucinations, and cardiovascular complications.
実験室実験の利点と制限
BZP has advantages and limitations for use in lab experiments. Its ability to enhance the release of neurotransmitters makes it a useful tool for studying the role of these chemicals in the brain. However, its potential for abuse and dependence makes it difficult to use in studies involving human subjects. BZP has also been shown to have toxic effects on some cell types, limiting its usefulness in certain experimental settings.
将来の方向性
Future research on BZP could focus on its potential as a therapeutic agent for depression, anxiety, and ADHD. It could also explore its potential as a cognitive enhancer and its effects on memory and learning. Further studies could investigate the mechanisms underlying its ability to enhance neurotransmitter release and inhibit reuptake. Additionally, research could focus on developing safer and more effective derivatives of BZP for use in clinical settings.
合成法
BZP can be synthesized through various methods, including the reaction of piperazine with benzyl chloride and thioacetic acid, followed by oxidation with potassium permanganate. Another method involves the reaction of piperazine with benzyl bromide and thiourea, followed by oxidation with hydrogen peroxide. BZP can also be synthesized through the reaction of 4-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine with benzyl mercaptan and phenylpropanolamine.
科学的研究の応用
BZP has been studied for its potential therapeutic applications, including its ability to treat depression, anxiety, and attention deficit hyperactivity disorder (ADHD). Studies have shown that BZP can enhance the release of dopamine, serotonin, and norepinephrine in the brain, which are neurotransmitters associated with mood regulation and attention. BZP has also been studied for its potential as a cognitive enhancer, as it can improve memory and learning abilities.
特性
CAS番号 |
328069-72-3 |
|---|---|
製品名 |
8-Benzylsulfanyl-3-methyl-7-(3-phenylpropyl)purine-2,6-dione |
分子式 |
C22H22N4O2S |
分子量 |
406.5 |
IUPAC名 |
8-benzylsulfanyl-3-methyl-7-(3-phenylpropyl)purine-2,6-dione |
InChI |
InChI=1S/C22H22N4O2S/c1-25-19-18(20(27)24-21(25)28)26(14-8-13-16-9-4-2-5-10-16)22(23-19)29-15-17-11-6-3-7-12-17/h2-7,9-12H,8,13-15H2,1H3,(H,24,27,28) |
InChIキー |
BQOKAJYLHXGYAV-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC3=CC=CC=C3)CCCC4=CC=CC=C4 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



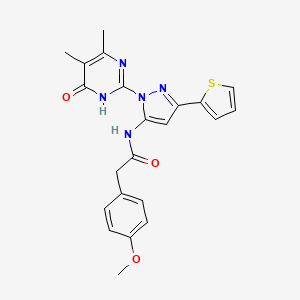
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide](/img/structure/B2915536.png)
![2-(9H-Fluoren-9-ylmethoxycarbonyl)-8-oxo-2,7-diazaspiro[3.5]nonane-5-carboxylic acid](/img/structure/B2915537.png)
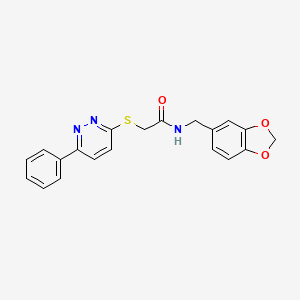

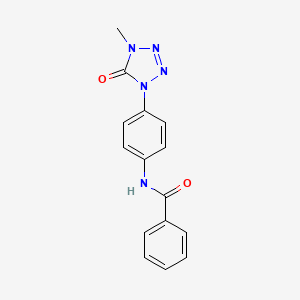

![N-{2-oxo-2-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethyl}benzamide](/img/structure/B2915545.png)
![(E)-3-[3-(5-chlorothiophen-2-yl)-1-phenylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B2915546.png)

![2-(4-methoxy-3-methylphenyl)-N-(pyridin-3-ylmethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2915552.png)
![2-[(2-chloroacetyl)-methylamino]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2915554.png)
